molecular formula C14H17N5OS B5586769 N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5586769
M. Wt: 303.39 g/mol
InChI Key: KUANOXGMRPMFBC-UHFFFAOYSA-N
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Description

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine belongs to a class of compounds known for their complex heterocyclic structures. These compounds are often studied for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar heterocyclic compounds involves multiple steps, including condensation and cyclization reactions. For example, the synthesis of 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine derivatives has been achieved through the condensation of benzo[d]thiazol-2-yl derivatives with different aromatic amines (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Molecular Structure Analysis

The molecular structure of related compounds often features significant twisting between different rings in the molecule. Crystallographic analysis is crucial for understanding the geometric parameters and the spatial arrangement of atoms in these molecules. For instance, pyrazole derivatives have been studied, revealing specific angles and plans formed by different groups within the molecule (Titi et al., 2020).

Chemical Reactions and Properties

Compounds in this category react with various amines, leading to the formation of new derivatives. The reaction pathways can be complex, often involving intermediates and side products. For instance, the reaction of pyrazolo derivatives with amines has been documented to form a range of new chemical structures (Makarov et al., 2003).

properties

IUPAC Name

N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c1-4-20-13-10(6-5-7-15-13)8-16-14-17-12-11(21-14)9(2)18-19(12)3/h5-7H,4,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUANOXGMRPMFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)CNC2=NC3=C(S2)C(=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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